nutlin-3B - 675576-97-3

nutlin-3B

Catalog Number: EVT-355569
CAS Number: 675576-97-3
Molecular Formula: C30H30Cl2N4O4
Molecular Weight: 581.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nutlin-3B serves as a crucial control molecule in scientific research, particularly in studies investigating the p53-MDM2 interaction and p53 pathway activation. It is a less active enantiomer of Nutlin-3A, a potent small-molecule inhibitor of the interaction between p53 and MDM2. [, , , , ]. Nutlin-3B exhibits significantly lower binding affinity to MDM2 compared to Nutlin-3A, making it a valuable tool for studying the specificity of MDM2 inhibitors and dissecting the downstream effects of p53 activation. [, ].

Nutlin-3A

    Compound Description: Nutlin-3A is a small-molecule inhibitor of the murine double minute 2 (MDM2) protein. It functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53, thereby stabilizing p53 and leading to cell cycle arrest and apoptosis in cancer cells [, , , , , ]. This compound demonstrates significant stereoselectivity in its binding affinity to MDM2 compared to its enantiomer, Nutlin-3B [, ].

    Relevance: Nutlin-3A is the enantiomer of Nutlin-3B, meaning they share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. Notably, Nutlin-3A exhibits a 150-fold higher activity in inhibiting MDM2 compared to Nutlin-3B, highlighting the critical role of stereochemistry in their biological activity [, ].

Doxorubicin

    Compound Description: Doxorubicin is a widely used chemotherapeutic agent that functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and ultimately cell death [].

    Relevance: The research discussed in the papers investigated the combination treatment of Nutlin-3A and doxorubicin. The combination showed synergistic effects and enhanced cytotoxicity in Hodgkin lymphoma cells expressing wild-type p53. This suggests a potential therapeutic benefit of combining Nutlin-3A with established chemotherapeutic agents like doxorubicin [].

Vincristine

    Compound Description: Vincristine is a chemotherapeutic agent that acts by inhibiting microtubule assembly during mitosis, leading to cell cycle arrest and apoptosis. It is often used in combination therapy for various cancers [].

    Relevance: Studies have shown that Nutlin-3, including both Nutlin-3A and Nutlin-3B, can enhance the efficacy of vincristine in p53-mutated, P-glycoprotein (P-gp)-overexpressing cancer cell lines []. This suggests that even though Nutlin-3B has lower MDM2 inhibitory activity, it might still hold therapeutic potential through its ability to modulate drug efflux pumps like P-gp.

Rhodamine 123

    Compound Description: Rhodamine 123 is a fluorescent dye widely used in cell biology research. It accumulates in mitochondria due to their membrane potential and is also known to be a substrate of the P-glycoprotein efflux pump [].

    Relevance: Research demonstrated that Nutlin-3, including Nutlin-3B, could reduce the efflux of Rhodamine 123 from cells overexpressing P-gp, suggesting its potential to inhibit this drug efflux pump []. This finding further supports the potential therapeutic benefit of Nutlin-3B in combination therapies, especially for cancers exhibiting multidrug resistance mediated by P-gp.

Cisplatin & Etoposide

    Compound Description: Cisplatin and etoposide are commonly used chemotherapeutic agents. Cisplatin forms DNA adducts that interfere with DNA replication and transcription, while etoposide inhibits topoisomerase II, leading to DNA damage and ultimately cell death [].

    Relevance: Research has shown that Nutlin-3A, when used in combination with cisplatin or etoposide, significantly enhances their apoptotic effects in neuroblastoma cell lines. This indicates a potential therapeutic application of Nutlin-3A, and potentially Nutlin-3B, as adjuvants to enhance the efficacy of genotoxic chemotherapy in neuroblastoma and possibly other p53 wild-type solid tumors [].

Leptomycin B & MG132

    Compound Description: Leptomycin B is a potent and specific nuclear export inhibitor that blocks CRM1-mediated protein export []. MG132 is a proteasome inhibitor that prevents the degradation of ubiquitinated proteins [].

    Relevance: These compounds were used to elucidate the mechanism of action of Nutlin-3A in stabilizing p53. Similar to Nutlin-3A treatment, both leptomycin B and MG132 stabilized p53 in Hodgkin lymphoma cells expressing wild-type p53. This suggests that Nutlin-3A likely stabilizes p53 by preventing its MDM2-mediated degradation and subsequent nuclear export [].

Source and Classification

Nutlin-3B is derived from the natural product structure of the nutlin family, which was initially discovered through high-throughput screening of small molecules that could disrupt the MDM2-p53 interaction. Nutlin-3B is classified as an MDM2 antagonist and falls under the category of anticancer agents, particularly those targeting pathways associated with cell cycle regulation and apoptosis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nutlin-3B involves several key steps, typically starting from commercially available precursors. The process can be summarized as follows:

  1. Formation of Core Structure: The synthesis begins with the formation of an imidazoline ring, which is central to the Nutlin structure.
  2. Functionalization: Various substituents are introduced at specific positions on the imidazoline ring to enhance binding affinity and selectivity for MDM2.
  3. Separation of Isomers: Nutlin-3 exists as two enantiomers, Nutlin-3A and Nutlin-3B. The separation of these enantiomers is crucial as they exhibit different biological activities, with Nutlin-3A showing higher affinity for MDM2 than Nutlin-3B.

The detailed synthesis protocol includes techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for characterization of the final product .

Molecular Structure Analysis

Structure and Data

Nutlin-3B has a complex molecular structure characterized by:

  • Chemical Formula: C19_{19}H20_{20}N4_{4}O
  • Molecular Weight: 320.39 g/mol
  • Key Functional Groups: The molecule features an imidazoline core, aromatic rings, and various substituents that influence its interaction with MDM2.

The three-dimensional conformation of Nutlin-3B allows it to fit into the p53 binding pocket on MDM2, which is critical for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Nutlin-3B primarily acts through competitive inhibition of MDM2, preventing it from binding to p53. This inhibition leads to:

  1. Stabilization of p53: By blocking MDM2, Nutlin-3B stabilizes p53, allowing it to accumulate in the nucleus.
  2. Activation of p53 Pathways: The activated p53 can then initiate transcription of genes involved in cell cycle arrest (such as p21) and apoptosis.

Research indicates that Nutlin-3B also triggers a DNA damage response in cancer cells, characterized by phosphorylation events that signal cellular stress .

Mechanism of Action

Process and Data

Nutlin-3B's mechanism involves several steps:

  1. Binding to MDM2: Nutlin-3B binds to the hydrophobic pocket of MDM2, which normally interacts with p53.
  2. Disruption of MDM2-p53 Interaction: This binding prevents MDM2 from ubiquitinating p53, leading to its stabilization.
  3. Induction of Cellular Responses: Stabilized p53 activates downstream targets that lead to cell cycle arrest or apoptosis in cancer cells.

Studies have shown that Nutlin-3B can induce significant cell cycle arrest at the G1/S transition phase, particularly in cells expressing wild-type p53 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nutlin-3B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light.
  • Melting Point: Specific melting point data can vary but typically falls within a defined range based on purity.

These properties are critical for its formulation as a therapeutic agent .

Applications

Scientific Uses

Nutlin-3B has been extensively studied for its potential applications in cancer therapy due to its ability to reactivate p53 function. Key applications include:

  1. Cancer Treatment: It is primarily being investigated for use against various cancers where p53 is mutated or dysfunctional.
  2. Research Tool: As a selective inhibitor of MDM2, it serves as a valuable tool for studying p53 signaling pathways and their implications in cancer biology.
  3. Combination Therapies: Nutlin-3B is being explored in combination with other therapeutic agents to enhance efficacy against resistant cancer types.
Structural and Functional Context of Nutlin-3B in MDM2/MDMX Inhibition

Enantiomeric Specificity and Pharmacological Differentiation from Nutlin-3A

Nutlin-3B ((+)-Nutlin-3) is the pharmacologically inactive enantiomer of the cis-imidazoline compound Nutlin-3, originally identified through high-throughput screening of MDM2 inhibitors. Structurally, Nutlin-3B and its active counterpart Nutlin-3A ((-)-Nutlin-3) share identical chemical composition (C30H30Cl2N4O4) but differ in their three-dimensional configuration due to chiral centers at the imidazoline C4 and C5 positions. This stereochemical divergence results in dramatically distinct biological activities. Nutlin-3A binds the p53-binding pocket of MDM2 with high affinity (IC50 = 90 nM), while Nutlin-3B exhibits ~150-fold weaker inhibition (IC50 = 13.6 µM) in surface plasmon resonance (SPR) assays [8].

The molecular basis for this enantioselectivity was revealed through crystallographic studies. Nutlin-3A adopts a configuration that optimally occupies three hydrophobic subpockets within MDM2's p53-binding cleft: One para-bromophenyl group engages the Trp23 pocket, another occupies the Leu26 pocket, and an ethoxy group partially fills the Phe19 pocket. In contrast, Nutlin-3B's stereochemistry prevents deep insertion into these subsites due to steric clashes with MDM2 residues, particularly Lys70, which destabilizes the encounter complex [2]. Brownian dynamics simulations confirm that the inactive enantiomer experiences significantly shorter residence times near the binding pocket due to electrostatic repulsion and suboptimal hydrophobic contacts [2].

Table 1: Pharmacological Differentiation of Nutlin-3 Enantiomers

PropertyNutlin-3ANutlin-3B
Absolute Configuration(-)-Enantiomer(+)-Enantiomer
MDM2 Binding (IC50)90 nM13.6 µM
Cellular p53 InductionStrong (EC50 ~1 µM)Negligible (>20 µM)
Therapeutic ActivityTumor regressionInactive control
Key Structural FeatureOptimal subsite fitSteric clashes with Lys70

Role as a Negative Control in p53/MDM2 Interaction Studies

Nutlin-3B serves as a critical experimental tool for validating on-target effects in p53/MDM2 interaction studies. Its near-identical physicochemical properties to Nutlin-3A—excluding chirality—make it an ideal negative control that accounts for solvent effects, vehicle interactions, and potential off-target binding. In cellular models, Nutlin-3B (up to 20 µM) fails to stabilize p53 or induce p21 expression, whereas Nutlin-3A robustly activates the pathway in wild-type p53 cancer cells [8] [9].

This functional inertness has been exploited in diverse experimental contexts:

  • Transcriptomic Studies: Affymetrix GeneChip analyses of HCT116 colon cancer cells treated with 10 µM Nutlin-3A revealed 143 differentially expressed genes, while Nutlin-3B at identical concentrations showed no significant alterations, confirming the specificity of transcriptional responses [8].
  • Radiosensitization Research: In laryngeal squamous cell carcinoma (LSCC) models, 5 µM Nutlin-3B did not alter radiation sensitivity or induce senescence markers (e.g., SA-β-galactosidase), unlike Nutlin-3A, which enhanced both effects [9].
  • Cytoskeletal Dynamics: While Nutlin-3A induces actin cytoskeleton rearrangement and inhibits migration in p53-wildtype cells, Nutlin-3B treatment preserves stress fibers and focal adhesions, excluding nonspecific cytotoxicity as the mechanism [6].

The enantiomer's utility extends to in vivo studies, where xenograft models receiving Nutlin-3B (200 mg/kg twice daily) show tumor growth kinetics indistinguishable from vehicle controls, contrasting with significant regressions observed with Nutlin-3A [8].

Comparative Binding Affinity Analysis with MDM2 and MDMX Isoforms

Nutlin-3B exhibits differential binding profiles toward MDM2 and its structural homolog MDMX (MDM4). While both isoforms share similar p53-binding domains, key structural variations significantly reduce Nutlin-3B's already weak affinity for MDMX:

Table 2: Binding Affinities of Nutlin-3B with MDM2/MDMX Isoforms

Target ProteinBinding Pocket VariationNutlin-3B Kd (µM)Affinity vs. Nutlin-3A
MDM2Leu54, Tyr9913.6 ± 1.2 [8]~1/150th
MDMXMet53, Pro95-Tyr99 constriction>100 [1] [5]>1/1,000th

The molecular basis for this differential binding was elucidated through crystallographic and NMR analyses:

  • Leu26 Pocket Rigidity: MDMX's Leu26 subsite is narrower than MDM2's due to Met53 (vs. Leu54 in MDM2) and a shifted Tyr99 side chain. This reduces accommodation of Nutlin-3B's bromophenyl group [1] [7].
  • Electrostatic Repulsion: MDMX's F19p53 subsite exhibits enhanced flexibility in R3/R4 regions (residues 54–76 and 86–97). The resultant conformational instability amplifies Nutlin-3B's suboptimal contacts, particularly with Glu25/Lys51 and Lys94/Arg97 pairs [5].
  • Lack of Secondary Hydrophobic Site Engagement: MDMX possesses a unique hydrophobic cleft adjacent to the Leu26 pocket (Leu33, Val52, Leu106), which remains unoccupied by Nutlin-3B due to steric constraints [7].

Notably, Nutlin-3B's weak binding extends to MDM2/MDMX splice variants. In well-differentiated liposarcomas, MDM2-B (lacking p53-binding domain) and MDMX-S (truncated isoform) show no detectable interaction with Nutlin-3B in GST pull-down assays, confirming its reliance on intact binding pockets [4].

Properties

CAS Number

675576-97-3

Product Name

nutlin-3B

IUPAC Name

4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one

Molecular Formula

C30H30Cl2N4O4

Molecular Weight

581.5 g/mol

InChI

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m1/s1

InChI Key

BDUHCSBCVGXTJM-IZLXSDGUSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Synonyms

nutlin 3
nutlin-3
nutlin-3A
nutlin-3B

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.